molecular formula C9H17NO2 B3188056 (R)-Piperidin-3-YL-acetic acid ethyl ester CAS No. 188883-57-0

(R)-Piperidin-3-YL-acetic acid ethyl ester

Cat. No.: B3188056
CAS No.: 188883-57-0
M. Wt: 171.24 g/mol
InChI Key: RJFIWCWTENIBKC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Piperidin-3-YL-acetic acid ethyl ester (CAS: 1233200-48-0 for its hydrochloride salt) is a chiral piperidine derivative with an ethyl acetate group attached to the piperidine ring via a methylene bridge at the 3-position. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol (base compound) . The compound is characterized by its stereochemistry at the 3-position of the piperidine ring, which influences its biological and chemical properties. It is commonly used as an intermediate in pharmaceutical synthesis, particularly for enantioselective drug candidates .

The hydrochloride salt form (C₉H₁₈ClNO₂, molecular weight: 207.70 g/mol) is a stable crystalline solid, enhancing its utility in industrial applications . Key physical properties include a predicted LogP of 0.96 (indicating moderate lipophilicity) and aqueous solubility of 1.2 mg/mL, making it suitable for formulation in polar solvents .

Properties

IUPAC Name

ethyl 2-[(3R)-piperidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFIWCWTENIBKC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188883-57-0
Record name ethyl 2-[(3R)-piperidin-3-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Piperidin-3-YL-acetic acid ethyl ester typically involves the esterification of ®-Piperidin-3-YL-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ®-Piperidin-3-YL-acetic acid ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as immobilized enzymes, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

®-Piperidin-3-YL-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: ®-Piperidin-3-YL-acetic acid and ethanol.

    Reduction: ®-Piperidin-3-YL-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-Piperidin-3-YL-acetic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparison of (R)-Piperidin-3-YL-acetic acid ethyl ester with structurally related piperidine derivatives is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
(R)-Piperidin-3-YL-acetic acid ethyl ester C₉H₁₇NO₂ 171.24 Chiral center at 3-position; ethyl acetate side chain Pharmaceutical intermediate
(S)-Piperidin-3-YL-acetic acid ethyl ester C₉H₁₇NO₂ 171.24 S-enantiomer; identical physical properties but distinct stereochemical effects Enantioselective synthesis
Ethyl nipecotate (R)-(−)-3-Piperidinecarboxylate C₈H₁₅NO₂ 157.21 Carboxylate ester at 3-position; lacks methylene bridge Chiral resolving agent
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Acetate group at 4-position; altered steric and electronic properties Drug discovery (e.g., CNS targets)

Stereochemical and Functional Group Impact

  • Enantiomers : The (R)- and (S)-enantiomers of piperidin-3-YL-acetic acid ethyl ester exhibit identical physical properties (e.g., solubility, LogP) but differ in interactions with chiral environments. For example, the (R)-enantiomer may show higher affinity for specific enzyme active sites in asymmetric catalysis .
  • Carboxylate vs. Acetate Esters : Ethyl nipecotate (carboxylate ester) has a shorter side chain and higher polarity (LogP: 0.72) compared to the target compound’s acetate ester (LogP: 0.96). This difference affects membrane permeability and bioavailability .

Biological Activity

(R)-Piperidin-3-YL-acetic acid ethyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine ring structure, which is crucial for its interaction with biological targets. Research indicates that it may exhibit various pharmacological effects, including anticancer and neuroprotective activities.

  • Molecular Formula : C₉H₁₇NO₂
  • CAS Number : 188883-57-0
  • Molecular Weight : 171.24 g/mol

The biological activity of (R)-Piperidin-3-YL-acetic acid ethyl ester is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it may act as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing piperidine moieties can exhibit significant anticancer properties. For instance, derivatives similar to (R)-Piperidin-3-YL-acetic acid ethyl ester showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers.

  • Case Study : In a study evaluating the anticancer potential of piperidine derivatives, compounds with similar structures were found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM. The increase in caspase-3 activity indicated that these compounds could effectively trigger programmed cell death, a desirable outcome in cancer therapy .

2. Neuroprotective Effects

The neuroprotective potential of (R)-Piperidin-3-YL-acetic acid ethyl ester has also been explored, particularly concerning its effects on cholinesterase inhibition. This action is crucial in the context of Alzheimer’s disease, where the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, enhancing cognitive function.

  • Research Findings : A derivative was noted for its dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's pathology . This dual action suggests a multifaceted approach to treating neurodegenerative disorders.

Comparative Analysis of Biological Activity

CompoundAnticancer ActivityNeuroprotective Activity
(R)-Piperidin-3-YL-acetic acid ethyl esterModerate (IC50 values around 70 nM)Significant inhibition of cholinesterases
Compound AHigh (IC50 < 50 nM)Moderate
Compound BLowHigh

Q & A

Q. What are the standard synthetic routes for (R)-Piperidin-3-YL-acetic acid ethyl ester, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including protection/deprotection of functional groups and stereoselective coupling. For example, describes a method using esterification of chiral intermediates under anhydrous conditions with catalysts like triethylamine. Key steps include:

  • Piperidine ring functionalization : Introducing acetic acid ethyl ester groups via nucleophilic substitution (e.g., using ethyl bromoacetate) .
  • Chiral resolution : Employing chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer .
    Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (4–24 hours). Purity (>98%) is confirmed via HPLC .

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 1.43 ppm for ethyl ester protons, δ 171.82 ppm for carbonyl carbons) verify stereochemistry and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 319 [M+1] in ).
  • Chiral HPLC : Critical for enantiomeric excess (ee) determination using columns like Chiralpak AD-H .
  • Melting point and IR : Cross-referenced with literature (e.g., IR peaks at 1738 cm1^{-1} for ester C=O) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols vary by hazard classification:

  • Hazard notes : Some SDS classify it as causing eye/respiratory irritation (H319, H335; ), while others list it as non-hazardous (). Always use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what methods validate chiral purity?

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity during esterification .
  • Kinetic resolution : Enzymes like lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
    Validation requires chiral HPLC (≥99% ee) and polarimetry (e.g., [α]D20_D^{20} = -57.4° in ) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Trace solvents (e.g., DMF residuals) can skew bioassay results. Use preparative HPLC for purification .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or receptor binding protocols (e.g., IC50_{50} measurements). Standardize assays using reference compounds .

Q. How does the compound interact with biological targets, and what computational tools predict its pharmacodynamic properties?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with nicotinic acetylcholine receptors (nAChRs) or enzymes like acetylcholinesterase .
  • ADMET prediction : Tools like SwissADME assess logP (∼2.5), blood-brain barrier permeability, and metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Continuous flow systems : Enhance reproducibility by minimizing manual handling of air-sensitive intermediates .
    Monitor ee at each step using inline HPLC .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the final esterification step?

  • Catalyst screening : Test alternatives to H2_2SO4_4 (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Azeotropic drying : Use molecular sieves or Dean-Stark traps to remove water and shift equilibrium toward ester formation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-epibatidine for nAChRs) .
  • Enzyme inhibition : Measure IC50_{50} values against target enzymes using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Piperidin-3-YL-acetic acid ethyl ester
Reactant of Route 2
(R)-Piperidin-3-YL-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.